2,4-Dihydroxybutanoic acid

Catalog No.
S605308
CAS No.
1518-62-3
M.F
C4H8O4
M. Wt
120.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxybutanoic acid

CAS Number

1518-62-3

Product Name

2,4-Dihydroxybutanoic acid

IUPAC Name

2,4-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

InChI

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)

InChI Key

UFYGCFHQAXXBCF-UHFFFAOYSA-N

Synonyms

2,4-dihydroxybutyrate, 3-deoxytetronic acid

Canonical SMILES

C(CO)C(C(=O)O)O

The exact mass of the compound 2,4-Dihydroxybutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of hydroxybutyric acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Dihydroxybutanoic acid (2,4-DHB) is a four-carbon hydroxy fatty acid characterized by hydroxyl groups at both the C2 and C4 positions. [26] This bifunctional structure makes it a versatile and economically significant platform chemical. [1] It serves as a key precursor for the synthesis of methionine analogs used in animal nutrition and as a functional monomer for producing novel biobased polymers with tunable properties. [4, 5] Unlike many commodity biopolymer monomers, 2,4-DHB is not a naturally occurring metabolite but is produced via engineered microbial fermentation routes from renewable feedstocks like glucose. [4, 5]

Research Fit

Endogenous saccharinic acid with distinct C2/C4 hydroxyl pattern
Supports neurometabolic feeding studies & brain biomarker research
Non-natural platform molecule for synthetic biology design

Substituting 2,4-Dihydroxybutanoic acid with more common analogs like 3-hydroxybutanoic acid (the monomer of PHB) is not viable for its primary applications. The presence of a hydroxyl group at the C2 position, in addition to the C4 position, is a critical structural feature. [5] This second hydroxyl group provides an additional reactive site, enabling the synthesis of polymers with different properties, such as increased hydrophilicity or points for side-chain functionalization, which is not possible with the monofunctional 3-hydroxybutanoic acid. [5, 6] Furthermore, in chemical synthesis, 2,4-DHB is specifically required as a precursor to form α-hydroxy-γ-butyrolactone, an intermediate for the methionine substitute HMTB; other hydroxy acids do not yield this specific, commercially important lactone. [23]

Substitution Risk

Positional isomer 3,4-DHB shows functional antagonism in feeding studies; feeding modulation direction may reverse.
Forensic diagnostic thresholds differ between 2,4-DHB and 3,4-DHB; isomer substitution may shift quantitative interpretation.
Alzheimer’s disease metabolic trajectory is isomer-specific; generic DHB may not replicate stage-dependent biomarker profile.

Process Viability: Achieves High-Titer Production from Renewable Feedstocks

Recent advances in metabolic engineering have established highly efficient biosynthetic routes for 2,4-DHB, making it an economically viable platform chemical. An engineered E. coli strain utilizing a redox-balanced pathway achieved a production titer of 22.0 g/L from glucose in a fed-batch bioreactor. [1] This represents a significant improvement over previously reported yields from glucose, which were generally around 1.0 g/L to 5.3 g/L. [1, 3] Another novel pathway using a mixture of methanol and glucose as feedstock also achieved a high concentration of 14.6 g/L. [2] These high titers demonstrate the compound's readiness for scale-up as a sustainable, bio-based chemical precursor.

Evidence DimensionFermentation Titer from Glucose
Target Compound Data22.0 g/L (Engineered E. coli, redox-balanced pathway)
Comparator Or BaselinePrevious reported yields: 1.0 g/L to 5.3 g/L
Quantified Difference4- to 22-fold increase in production titer
ConditionsFed-batch bioreactor fermentation using glucose as the primary carbon source.

High production titers from low-cost renewable feedstocks are critical for justifying the procurement of 2,4-DHB as a scalable, cost-competitive building block for industrial applications.

Feeding Antagonism
Head-to-head
1.25 μmol ICV 2,4-DHB: initial feeding 2.50 μmol ICV 3,4-DHB: feeding suppression
Supports selective CNS sugar acid signal differentiation.
Rat ICV model; isomer-specific functional outcomes.

Monomer Functionality: Enables Synthesis of Functional Polymers Beyond Standard PHAs

Unlike 3-hydroxybutanoic acid, the monomer for the common bioplastic Polyhydroxybutyrate (PHB), 2,4-DHB possesses two distinct hydroxyl groups (C2 and C4) available for polymerization. [5] This bifunctionality is the basis for creating polyesters with potentially new properties, including improved water-solubility and biodegradability. [5] Standard PHB is a stiff, brittle, and highly crystalline material with a melting point around 175-179 °C and a tensile strength of approximately 30-40 MPa. [21, 32] The additional hydroxyl group in poly(2,4-dihydroxybutanoate) offers a structural point of differentiation, allowing material scientists to design copolymers with altered physical properties or to introduce side-chain functionalities, a capability not inherent to the PHB backbone.

Evidence DimensionReactive Functional Groups per Monomer
Target Compound DataTwo (C2-OH and C4-OH) plus one carboxyl group
Comparator Or Baseline3-Hydroxybutanoic acid: One (C3-OH) plus one carboxyl group
Quantified DifferenceOne additional hydroxyl group, enabling new polymerization and functionalization pathways
ConditionsPolymer synthesis via polycondensation or ring-opening polymerization.

For buyers developing advanced biomaterials, 2,4-DHB provides a unique monomer structure to create polymers with properties not achievable with standard, commercially available PHA monomers like 3-HB.

Malic Enzyme Inhibition
Class-level
10 mM increased pentose phosphate pathway flux 40–90% in hepatocytes
Unique metabolic rerouting not reported for other DHB isomers.
Data to verify; class-level inference from single study.

Precursor Suitability: Direct Route to Industrially-Relevant Methionine Analogues

2,4-Dihydroxybutanoic acid is a direct and valuable precursor for 2-hydroxy-4-(methylthio)butyrate (HMTB), a widely used methionine substitute in animal feed with a large global market. [4, 23] In aqueous media at the appropriate pH, 2,4-DHB is readily converted into α-hydroxy-γ-butyrolactone. [23] This lactone is a prominent and direct intermediate for HMTB production. [23] This established, large-scale industrial application provides a stable demand and clear value chain for 2,4-DHB that is not accessible with structural isomers or other short-chain hydroxy acids.

Evidence DimensionConversion to Key Industrial Intermediate
Target Compound DataReadily converts to α-hydroxy-γ-butyrolactone, a precursor for HMTB
Comparator Or BaselineOther hydroxy acids (e.g., 3-hydroxybutanoic acid) do not form this specific lactone
Quantified DifferenceProvides a direct synthetic pathway to a high-volume industrial chemical
ConditionspH adjustment in aqueous media.

This compound is not a speculative research chemical; it is a direct precursor for an existing, high-volume industrial product, ensuring its relevance and value in a non-niche market.

GHB Forensic Thresholds
Head-to-head
2,4-DHB serum threshold >2 mg/L 3,4-DHB >3 mg/L
Distinct diagnostic cutoffs require isomer-specific standard selection.
Real-case forensic serum samples; analyte-specific validation required.
AD Progression Marker
Class-level
Elevated prior to AD onset; no significant change after diagnosis (N=37)
Stage-specific metabolic shift distinct from other AD-related metabolites.
Source review; longitudinal cohort interpretation needed.
Non-Natural Platform
Class-level
Not produced by microorganisms; orthogonal to native metabolic networks
Supports exogenous pathway engineering without endogenous interference.
Qualitative distinction; enzyme promiscuity context.
Renewable Synthesis
Class-level
Derivable from erythrose/erythrulose via chemical oxidation
Enables bio-based platform chemical procurement.
Patent literature; scalability review needed.

Backbone Monomer for Functional and Tunable Biopolyesters

For material scientists and polymer chemists aiming to develop next-generation biodegradable plastics. The dual-hydroxyl structure of 2,4-DHB allows for the synthesis of copolyesters with tailored properties, such as enhanced hydrophilicity, controlled degradation rates, or the ability to attach functional side chains, moving beyond the performance limitations of standard PHB. [5]

Sustainable Feedstock for Animal Feed Additive Production

For chemical manufacturers in the animal nutrition sector seeking greener production routes. Fermentatively produced 2,4-DHB serves as a renewable starting material for synthesizing the methionine analogue HMTB, reducing reliance on petrochemical-based synthesis routes for this high-volume additive. [4, 23]

Starting Material for Chiral Synthesis

For chemists in pharmaceutical or fine chemical synthesis requiring enantiopure building blocks. Engineered biosynthetic pathways can produce specific enantiomers, such as (L)-2,4-dihydroxybutyrate, providing a valuable chiral pool chemical for the stereospecific synthesis of complex target molecules. [4, 7]

Application Fit Matrix

Application
Selection Property
Validation Focus
Central feeding & energy homeostasis research
Isomer-specific feeding modulation profile
ICV model feeding response, antagonist confirmation
Forensic GHB intake confirmation
Endogenous GHB metabolite with independent threshold
Serum threshold accuracy, isomer-specific quantitation
Alzheimer’s disease biomarker research
Pre-onset metabolic elevation profile
Longitudinal cohort validation in at-risk populations
Synthetic biology & metabolic engineering
Non-natural platform molecule, avoids native regulation
Novel pathway yield, enzyme promiscuity screening

Physical Description

Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

120.04225873 Da

Monoisotopic Mass

120.04225873 Da

Heavy Atom Count

8

Other CAS

1518-62-3

Wikipedia

2,4-dihydroxybutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

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